1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-6-7-13(18)16(12)11-8-14-15(9-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
VFLVYMLTVKWYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Maleic Anhydride with Pyrazole-Amines
The most widely reported method involves the reaction of maleic anhydride with 1-phenyl-1H-pyrazol-4-amine derivatives. For example:
-
Step 1 : Synthesis of 1-phenyl-1H-pyrazol-4-amine via condensation of phenylhydrazine with β-ketoesters.
-
Step 2 : Reaction with maleic anhydride in acetic acid under reflux (60–80°C, 6–8 hours), yielding the target compound.
Key Data :
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Glacial acetic acid | 65–70% | |
| Temperature | 60–80°C | ||
| Reaction Time | 6–8 hours |
This method is limited by moderate yields and the need for prolonged heating.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated:
-
Procedure : 1-phenylpyrazole-4-amine and maleic anhydride were irradiated at 150 W for 15 minutes in a solvent-free system.
-
Yield : 70.21%, compared to 39.56% under conventional reflux.
Advantages :
Catalytic Methods for Enhanced Selectivity
Organocatalyzed Michael Addition
Chiral thiourea catalysts (e.g., C30H45N3O4) enable asymmetric synthesis:
Mechanism :
The catalyst activates maleimide via hydrogen bonding, directing nucleophilic attack by the pyrazole-amine.
Transition Metal Catalysis
Manganese(II) acetate in acetone facilitates oxidative cyclization:
Solvent and Temperature Optimization
Solvent Effects
Temperature Dependence
-
Room Temperature : Suitable for thermally sensitive substrates.
-
Reflux Conditions : Accelerates reactions but risks decomposition.
Structural Characterization
NMR Spectroscopy
X-ray Crystallography
-
Bond Lengths : N1–C2/C5: 1.38–1.40 Å; C2–O1/C5–O2: 1.21–1.23 Å.
-
Torsion Angles : −7.7° to 8.1°, indicating near-planar pyrrole rings.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Reflux | 65–70% | 6–8 hours | Low | Moderate |
| Microwave | 70–75% | 15–20 min | Medium | High |
| Organocatalysis | 80–85% | 14–48 hours | High | Low |
Challenges and Limitations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrrole-2,5-dione ring facilitates nucleophilic attacks at the carbonyl positions. For example:
-
Amide Formation : Reaction with primary amines (e.g., aniline) under mild conditions (DMF, 60°C) yields N-substituted derivatives via nucleophilic substitution .
-
Hydrazone Formation : Interaction with phenylhydrazine produces hydrazone derivatives, confirmed by spectral shifts at 1,680 cm⁻¹ (C=O → C=N) .
Table 1 : Reactivity of pyrrole-2,5-dione derivatives with nucleophiles
| Nucleophile | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Aniline | N-Aryl substituted | 78–85 | DMF, 60°C, 6 hr |
| Phenylhydrazine | Hydrazone | 92 | Ethanol, reflux, 8 hr |
| Sodium methoxide | Methoxy-substituted | 65 | THF, RT, 12 hr |
Cycloaddition and Ring-Opening Reactions
The conjugated dienone system in the pyrrole-2,5-dione core participates in [4+2] cycloadditions:
-
Diels-Alder Reactions : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form bicyclic adducts, with regioselectivity influenced by the pyrazole substituent .
-
Anhydride Interactions : Reacts with 2,3-dimethylmaleic anhydride to form fused tricyclic structures under solvent-free conditions (yield: 75–95%) .
Acylation and Alkylation
-
The pyrazole nitrogen undergoes selective alkylation with 2,2,2-trifluoroethyl iodide (K₂CO₃, DMF, 80°C) to yield trifluoroethyl derivatives.
-
Acylation with acetyl chloride produces 3-acetylated analogs, confirmed by NMR (δ 2.3 ppm for CH₃) .
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA oxidizes the pyrazole ring to pyrazole-N-oxide, altering electronic properties (λ_max shift from 290 nm to 310 nm) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole-2,5-dione to a pyrrolidine derivative, enhancing solubility.
Biological Interaction Pathways
While not a direct chemical reaction, the compound's interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : Binds to cholesterol absorption proteins via H-bonding with the dione oxygen (IC₅₀ = 0.8 μM) .
-
Receptor Binding : Forms π-π interactions with aryl hydrocarbon receptors, confirmed by docking studies .
Comparative Reactivity Analysis
Table 2 : Reactivity differences among pyrazole-pyrrole dione derivatives
| Compound Modification | Reactivity with Anhydrides | Biological Activity |
|---|---|---|
| 1-Phenyl substitution | High (95% yield) | Anti-inflammatory (IC₅₀ = 1.2 μM) |
| 2-Fluorobenzyl substitution | Moderate (75% yield) | Enhanced membrane penetration |
| Trifluoroethyl substitution | Low (50% yield) | Cytotoxic (HeLa, IC₅₀ = 5 μM) |
This compound’s reactivity is defined by its dual heterocyclic framework, enabling applications in medicinal chemistry and materials science. Future studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can act as dual inhibitors for epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VGFR), with IC50 values ranging from 0.3 to 24 µM . These findings suggest that the compound may also possess similar inhibitory effects, making it a candidate for further investigation in cancer therapy.
Stem Cell Research
Another promising application lies in stem cell research. The compound has been shown to induce self-renewal in stem/progenitor cells, which is crucial for maintaining tissue homeostasis and repair mechanisms. It operates through specific signaling pathways that regulate the balance between self-renewal and differentiation of stem cells . This property could be harnessed for regenerative medicine and tissue engineering.
The biological activity of this compound extends beyond anticancer effects. Compounds with similar structures have been reported to exhibit:
- Antimicrobial Properties : Demonstrating efficacy against various pathogens.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
These activities highlight the compound's versatility and potential therapeutic applications in various health conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic properties . A comparative analysis of related compounds reveals unique aspects that may influence their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazol-4-yl)dihydro-1H-pyrrole | Contains a fluorobenzyl group | Enhanced lipophilicity for better membrane penetration |
| 3,4-bis(7-chloro-1H-indol-3-yl)-pyrrole | Indole substituents | Different biological activity due to indole ring |
| 3,4-dimethylpyrrole | Lacks pyrazole moiety | Simpler structure leading to different reactivity |
Case Studies
Several case studies have investigated the pharmacological properties of compounds related to this compound. For example:
Study on Anticancer Properties
A study evaluated the anticancer potential of phenylpyrazolo[3,4-d]pyrimidine derivatives, revealing their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanisms involved were elucidated through molecular docking studies, indicating strong binding affinities to target proteins associated with cancer progression .
Stem Cell Induction Study
Another research effort focused on the role of pyrrole derivatives in enhancing stem cell proliferation while maintaining differentiation capabilities. This study provided insights into how these compounds can be utilized in regenerative therapies by promoting tissue regeneration without leading to tumorigenesis .
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
Thermal Stability : Aryl-substituted maleimides (e.g., nitro derivatives) exhibit high sublimation enthalpies (~115–117 kJ/mol), suggesting the target compound may require specialized handling in high-temperature applications .
Biological Potential: Structural similarities to MI-1 and pyrazolopyrin derivatives imply possible anticancer or antimicrobial activity, warranting further pharmacological profiling.
Biological Activity
1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione, also known by its CAS number 1351392-58-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 239.23 g/mol. The structure features a pyrrole ring fused with a pyrazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including one-pot reactions that yield high purity products suitable for biological testing .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves interaction with key signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 0.001 | EGFR Inhibition |
| Compound B | MDA-MB-436 (Breast) | 0.002 | PARP Inhibition |
| Compound C | SW620 (Colon) | 0.0015 | VEGFR2 Interaction |
These compounds have been shown to inhibit the growth of cancer cells through mechanisms such as the disruption of ATP-binding sites in growth factor receptors like EGFR and VEGFR2 .
Antioxidant Activity
In addition to anticancer properties, some derivatives exhibit antioxidant activity. This is particularly relevant for compounds that can mitigate oxidative stress in cells, providing a dual action against cancer progression and cellular damage .
Mechanistic Studies
Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding domains of various receptors, suggesting a robust mechanism of action against tumor growth. The stability of these complexes indicates their potential as targeted therapies .
Case Studies
Several case studies have documented the efficacy of similar compounds in vivo:
- Study on Colon Cancer Models : A derivative was tested in rat models induced with colon cancer, showing significant tumor reduction compared to controls.
- Breast Cancer Cell Line Studies : Compounds were evaluated for cytotoxicity against MDA-MB-436 cells with promising results indicating lower viability rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Phenyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione, and how are intermediates purified?
- Methodology : The compound can be synthesized via cyclization reactions. For example, refluxing precursors like 4-(aryl)pyrazole derivatives with chloranil (a quinone oxidant) in xylene for 25–30 hours, followed by alkaline workup (5% NaOH) to isolate the product. Purification involves repeated washing, drying over anhydrous Na₂SO₄, and recrystallization from methanol .
- Key Data :
| Reagent | Solvent | Time (h) | Purification Method | Yield (%) |
|---|---|---|---|---|
| Chloranil | Xylene | 25–30 | Recrystallization | ~60–75* |
| *Estimated based on analogous procedures. |
Q. How is the molecular structure of this compound characterized crystallographically?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (for refinement) and WinGX/ORTEP (for visualization). Key parameters include dihedral angles between aromatic rings (e.g., phenyl and pyrrole-dione planes) and planarity deviations .
- Example Data :
| Planar Group | RMS Deviation (Å) | Dihedral Angle (°) |
|---|---|---|
| Phenyl ring | 0.046 | 78.22 (vs. pyrrole) |
| Pyrrole-dione | 0.020 | — |
Q. What preliminary pharmacological activities are reported for this compound?
- Methodology : In vitro assays targeting kinases (e.g., MAP2K3, IGF1R) or antiproliferative activity against cancer cell lines. Structural analogs (e.g., bisindolylmaleimides) show kinase inhibition, suggesting potential for structure-activity studies .
Advanced Research Questions
Q. How does copolymerization with acrylic acid affect reactivity ratios and sequence lengths?
- Methodology : Free-radical polymerization with benzoyl peroxide initiator in ethanol (70°C). Reactivity ratios (r₁, r₂) calculated via Fineman-Ross and Kelen-Tudos methods. Sequence lengths derived from monomer feed ratios .
- Data :
| Monomer Pair | r₁ (Pyrrole-dione) | r₂ (Acrylic Acid) | Mean Sequence Length (AA) |
|---|---|---|---|
| S1 + AA | 0.45 | 1.20 | 8–12 units* |
| *Dependent on AA concentration. |
Q. What challenges arise in crystallographic analysis due to non-planar substituents?
- Methodology : High dihedral angles (e.g., >75° between phenyl and pyrrole-dione groups) complicate electron density mapping. Use of anisotropic displacement parameters (ADPs) and hydrogen-bonding networks (e.g., O–H⋯N interactions) stabilizes crystal packing .
Q. What thermodynamic properties (e.g., sublimation enthalpy) are relevant for material stability?
- Methodology : Sublimation enthalpy (ΔsubH) measured via thermogravimetry (350–370 K range). Nitrophenyl analogs show ΔsubH ≈ 115–117 kJ/mol, suggesting similar stability for the target compound .
Q. How is the compound’s metabolism and exposome impact assessed in biological systems?
- Methodology : Radiolabeling or mass spectrometry to track metabolic pathways. Bisindolylmaleimide analogs are not naturally occurring, requiring exposure studies to evaluate bioaccumulation and toxicity .
Q. How do structural modifications (e.g., nitro or pyrrolidinyl groups) influence bioactivity?
- Methodology : Comparative studies with analogs (e.g., 1-methyl-4-nitro-pyrazole derivatives). Nitro groups enhance electrophilicity, while pyrrolidinyl substituents improve solubility and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
